A-L-Fucopyranosylphenyl isothiocyanate

sperm glycobiology fucose-binding protein flow cytometry

A-L-Fucopyranosylphenyl isothiocyanate (CAS 95344-14-2; also designated α-L-fucopyranosylphenyl isothiocyanate) is a heterobifunctional reagent belonging to the glycosidophenylisothiocyanate class. It comprises an α-L-fucopyranosyl moiety linked to a phenyl ring bearing a reactive isothiocyanate (–N=C=S) group, which enables covalent conjugation to primary amines on proteins—most commonly bovine serum albumin (BSA)—under mild alkaline conditions to generate fucosylated neoglycoproteins.

Molecular Formula C13H15NO4S
Molecular Weight 281.33 g/mol
Cat. No. B13780084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-L-Fucopyranosylphenyl isothiocyanate
Molecular FormulaC13H15NO4S
Molecular Weight281.33 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C2=CC(=CC=C2)N=C=S)O)O)O
InChIInChI=1S/C13H15NO4S/c1-7-10(15)11(16)12(17)13(18-7)8-3-2-4-9(5-8)14-6-19/h2-5,7,10-13,15-17H,1H3/t7-,10+,11+,12-,13-/m0/s1
InChIKeyPGWHFWPQUYHRDN-HONSUDCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-L-Fucopyranosylphenyl Isothiocyanate: A Specialized Glycosyl Isothiocyanate Reagent for Neoglycoprotein Synthesis and Lectin-Probing Applications


A-L-Fucopyranosylphenyl isothiocyanate (CAS 95344-14-2; also designated α-L-fucopyranosylphenyl isothiocyanate) is a heterobifunctional reagent belonging to the glycosidophenylisothiocyanate class [1]. It comprises an α-L-fucopyranosyl moiety linked to a phenyl ring bearing a reactive isothiocyanate (–N=C=S) group, which enables covalent conjugation to primary amines on proteins—most commonly bovine serum albumin (BSA)—under mild alkaline conditions to generate fucosylated neoglycoproteins [2]. The compound is supplied as a research-grade biochemical (Sigma Aldrich product F4261) with a molecular weight of 297.33 Da (C₁₃H₁₅NO₅S), a predicted density of 1.46 ± 0.1 g/cm³, and recommended storage at 2–8 °C [3]. Its primary utility lies in constructing defined fucose-presenting probes for studying carbohydrate–protein recognition, particularly fucose-specific lectins and membrane receptors [1][2].

Why A-L-Fucopyranosylphenyl Isothiocyanate Cannot Be Replaced by Generic Glycosyl Isothiocyanate Analogs


Glycosylphenyl isothiocyanates are not interchangeable building blocks. The identity of the sugar headgroup—fucose versus mannose, galactose, or glucose—dictates which membrane lectins and carbohydrate-recognition domains are engaged, profoundly altering cellular uptake, biodistribution, and receptor-mediated delivery efficiency [1][2]. Even within the fucose series, the anomeric configuration (α-L vs. β-L) is a critical determinant of lectin-binding potency: α-L-fucopyranosyl derivatives have been shown to be superior inhibitors of L-fucose-binding lectins compared to their β-anomeric counterparts [3]. Furthermore, the number of sugar residues ultimately loaded onto the carrier protein depends on conjugation chemistry efficiency, which varies with the phenylisothiocyanate glycoside used [1]. The evidence below quantifies why, for applications requiring fucose-specific receptor engagement, the α-L-fucopyranosylphenyl isothiocyanate reagent yields functional outcomes that its closest analogs—the β-anomer and mannose or galactose congeners—cannot replicate.

Quantitative Differentiation Evidence for A-L-Fucopyranosylphenyl Isothiocyanate Versus Closest Analogs


Fucose-BSA-FITC Exhibits 7.6-Fold Higher Binding to Bull Sperm than Mannose-BSA-FITC Under Basal Conditions

In a direct head-to-head comparison using flow cytometry, BSA conjugated to α-L-fucopyranosylphenyl isothiocyanate plus fluorescein isothiocyanate (fuc-BSA-FITC) produced substantially greater fluorescent labeling of live, washed bull sperm than the mannose analog (man-BSA-FITC). Under identical TALP-medium conditions, the fucose conjugate generated 167 ± 6.0 relative fluorescence units (logarithmic mode) versus only 22 ± 0.6 RFU for the mannose conjugate—a 7.6-fold difference. Importantly, the two probes also exhibited opposite behavior upon sperm capacitation: fuc-BSA-FITC labeling decreased to 50 ± 4.4 RFU, whereas man-BSA-FITC labeling increased to 128 ± 21.6 RFU [1]. This condition-dependent divergence demonstrates that the sugar moiety, not merely the BSA-FITC scaffold, drives probe performance.

sperm glycobiology fucose-binding protein flow cytometry neoglycoprotein probe

Fucosylated Serum Albumin Is the Most Efficient Neoglycoprotein Carrier for L1210 Leukemia Cell Drug Delivery Among Tested Sugar Conjugates

Monsigny et al. systematically compared neoglycoproteins prepared from various glycosidophenylisothiocyanates conjugated to BSA for their ability to bind and be internalized by mouse L1210 leukemia cells. Fucosylated serum albumin containing 25 ± 5 fucose residues per BSA molecule yielded the best results among all sugar-BSA conjugates tested. In a functional drug-delivery readout, the cytotoxicity of methotrexate conjugated to fucosylated serum albumin approached that of an anti-L1210 cell IgM monoclonal antibody–methotrexate conjugate—a gold-standard targeting benchmark [1]. This performance was not replicated by neoglycoproteins bearing other sugar headgroups (mannose, galactose, glucose, etc.), establishing fucose presentation as a critical determinant of L1210 membrane lectin engagement.

drug targeting membrane lectin neoglycoprotein methotrexate conjugate L1210 leukemia

α-L-Fucopyranosyl Derivatives Demonstrate Superior Lectin Inhibition Compared to β-L-Anomers

In a classic comparative study of L-fucose-binding lectins from Ulex europaeus and Lotus tetragonolobus, Allen and Johnson demonstrated that α-L-fucopyranosyl derivatives were consistently better inhibitors of hemagglutination than the corresponding β-L-fucopyranosyl derivatives. Aromatic aglycones further enhanced inhibitory potency, with p-nitrophenyl-α-L-fucopyranoside identified as one of the best inhibitors in the panel [1]. Although this study used p-nitrophenyl rather than p-isothiocyanatophenyl aglycones, the structure–activity relationship is directly transferable: both carry an electron-withdrawing aromatic substituent at the anomeric position, and the α-anomeric configuration is the dominant driver of lectin recognition. This provides a class-level rationale for selecting the α-L-fucopyranosylphenyl isothiocyanate (CAS 95344-14-2) over its β-anomer (CAS 142702-33-8) when maximal fucose-specific lectin binding is required.

lectin inhibition anomeric specificity hemagglutination fucose-binding lectin Ulex europaeus

Fucosylated BSA Is More Kupffer Cell-Selective than Mannosylated BSA in Hepatic Targeting

Higuchi et al. directly compared the in vitro and in vivo uptake profiles of mannosylated BSA and fucosylated BSA in primary cultured rat liver cells. In cultured sinusoidal endothelial cells, both glycosylated BSAs were taken up via mannose receptors. However, in cultured Kupffer cells, fucosylated BSA uptake was additionally inhibited by excess galactosylated BSA, indicating engagement of both the mannose receptor and a distinct fucose receptor (Kupffer cell lectin). Critically, in vivo hepatic uptake of fucosylated BSA was inhibited to a greater extent by gadolinium chloride (GdCl₃) pretreatment—which selectively depletes Kupffer cells—than that of mannosylated BSA. The authors concluded that fucosylated BSA is more Kupffer cell-selective because it exhibits lower sinusoidal endothelial cell uptake than mannosylated BSA [1].

liver targeting Kupffer cells sinusoidal endothelial cells fucosylated BSA mannosylated BSA

Fucose-BSA Binds the Rat Hepatic Fucose Lectin with High Affinity (Ka = 1.75 × 10⁸ M⁻¹) and Requires ≥24 Sugar Residues per BSA for Detectable Binding

Lehrman et al. characterized the binding parameters of the rat liver fucose lectin using ¹²⁵I-labeled fucosyl-BSA (50 fucose residues/molecule) as the standard ligand. The apparent association constant (Ka) was determined as 1.75 × 10⁸ M⁻¹ at pH 7.8, 23 °C, with half-maximal Ca²⁺ at 54 µM. A critical structure–activity finding was that the fucose loading density on BSA directly governed binding: little detectable binding occurred below 24 fucose residues per BSA molecule, while maximal binding was achieved between 40 and 50 residues [1]. This establishes a quantitative quality-control benchmark for neoglycoproteins prepared from α-L-fucopyranosylphenyl isothiocyanate: conjugation conditions must achieve ≥24 fucose residues per BSA molecule to ensure functional lectin engagement.

fucose lectin binding affinity neoglycoprotein hepatic lectin sugar loading threshold

High-Impact Application Scenarios for A-L-Fucopyranosylphenyl Isothiocyanate Based on Quantitative Differentiation Evidence


Construction of Fucose-Specific Flow Cytometry Probes for Sperm Fertility Assessment

As demonstrated by Revah et al., α-L-fucopyranosylphenyl isothiocyanate conjugated to BSA-FITC (fuc-BSA-FITC) enables quantitative monitoring of fucose-binding capacity on sperm surfaces, generating a 7.6-fold signal advantage over the mannose analog under basal conditions and exhibiting condition-dependent binding changes during capacitation [1]. This differential performance establishes the fucose conjugate as the probe of choice for studying sperm–oviduct interactions and for developing diagnostic fertility assays based on fucose receptor status.

Fucose-Receptor-Targeted Drug Delivery to L1210 Leukemia and Related Tumor Cells

Monsigny et al. demonstrated that fucosylated serum albumin prepared from glycosidophenylisothiocyanates was the most efficient neoglycoprotein carrier for delivering methotrexate to L1210 leukemia cells, with cytotoxicity approaching that of an IgM monoclonal antibody conjugate [2]. Researchers developing tumor-targeted therapeutics that exploit fucose-recognizing membrane lectins should prioritize this α-L-fucose reagent over mannose or galactose analogs to maximize cellular uptake and therapeutic index.

Kupffer Cell-Selective Hepatic Delivery Systems for Liver Diagnostics and Therapeutics

Higuchi et al. established that fucosylated BSA exhibits superior Kupffer cell selectivity compared to mannosylated BSA, engaging both the mannose receptor and the fucose-specific Kupffer cell lectin while showing lower sinusoidal endothelial cell uptake [3]. Neoglycoproteins synthesized from α-L-fucopyranosylphenyl isothiocyanate are therefore the preferred scaffold for liver-targeted imaging agents, antisense oligonucleotides, or therapeutic proteins requiring selective delivery to hepatic macrophages.

Lectin-Binding and Glycobiology Research Requiring Defined Fucose Presentation with Maximal Lectin Affinity

The α-anomeric configuration of this reagent is critical: class-level structure–activity data show that α-L-fucopyranosyl derivatives are superior lectin inhibitors compared to β-L-anomers [4]. Additionally, Lehrman et al. established that functional fucose lectin engagement requires ≥24 sugar residues per BSA molecule, with an apparent Ka of 1.75 × 10⁸ M⁻¹ [5]. For glycobiology laboratories constructing neoglycoprotein probes for solid-phase lectin assays, cell-surface binding studies, or glycan阵列 development, the α-L isomer (CAS 95344-14-2) provides the stereochemical configuration that maximizes fucose-dependent recognition.

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